molecular formula C12H12F2O3 B12081446 2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid

2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B12081446
M. Wt: 242.22 g/mol
InChI Key: WMAUHAAQSOAFSC-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C₁₂H₁₂F₂O₃ and a molecular weight of 242.22 g/mol . Its structure features two fluorine atoms at the 2- and 6-positions of the benzene ring and a tetrahydro-2H-pyran-4-yl group at the 4-position.

Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

2,6-difluoro-4-(oxan-4-yl)benzoic acid

InChI

InChI=1S/C12H12F2O3/c13-9-5-8(7-1-3-17-4-2-7)6-10(14)11(9)12(15)16/h5-7H,1-4H2,(H,15,16)

InChI Key

WMAUHAAQSOAFSC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=C(C(=C2)F)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoic acid and tetrahydro-2H-pyran.

    Formation of the Intermediate: The tetrahydro-2H-pyran group is introduced to the benzoic acid core through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation.

    Final Product Formation: The intermediate is then subjected to further reactions to introduce the carboxylic acid group, resulting in the formation of 2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent systems to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and the tetrahydro-2H-pyran group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or specific electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and the tetrahydro-2H-pyran group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,6-difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid with analogous benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 4 Key Features
2,6-Difluoro-4-(tetrahydro-2H-pyran-4-yl)benzoic acid C₁₂H₁₂F₂O₃ 242.22 Tetrahydro-2H-pyran-4-yl Bulky oxygen-containing heterocycle; moderate lipophilicity
4-Cyclopropyl-2,6-difluorobenzoic acid C₁₀H₈F₂O₂ 198.17 Cyclopropyl Compact hydrophobic group; higher volatility
2,6-Difluoro-4-(4-pyridyl)benzoic acid C₁₂H₇F₂NO₂ 235.19 Pyridyl Basic nitrogen-containing group; potential for hydrogen bonding
2,6-Difluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid C₁₁H₈F₂N₂O₂ 237.20 1-Methylpyrazole Heteroaromatic substituent; enhanced π-π interactions

Key Observations :

  • Fluorine atoms at the 2- and 6-positions are conserved across all analogs, contributing to electron-withdrawing effects and metabolic stability .
  • Pyridyl and pyrazole substituents introduce nitrogen atoms, enabling hydrogen bonding or coordination with biological targets, which may enhance binding affinity .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (e.g., 0JA and 1JA ) in predicting oral LD₅₀ values in mice .

  • The tetrahydro-2H-pyran-4-yl group increases molecular weight and connectivity indices, which correlate with reduced acute toxicity compared to smaller substituents like cyclopropyl .

Research Findings and Limitations

  • Antioxidant Activity : Benzoic acid derivatives with hydroxyl groups (e.g., protocatechuic acid) exhibit superior antioxidant activity compared to fluorinated analogs like the target compound, which lacks hydroxyl moieties .
  • Data Gaps: Limited experimental LD₅₀ or IC₅₀ values for the target compound; most conclusions are extrapolated from QSTR models or structural analogs .

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